molecular formula C6H10N4 B14591235 7-Methyl-5,6,7,8-tetrahydro[1,2,4]triazolo[4,3-b]pyridazine CAS No. 61262-24-6

7-Methyl-5,6,7,8-tetrahydro[1,2,4]triazolo[4,3-b]pyridazine

Cat. No.: B14591235
CAS No.: 61262-24-6
M. Wt: 138.17 g/mol
InChI Key: FQDOSGVPSITTPA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-Methyl-5,6,7,8-tetrahydro[1,2,4]triazolo[4,3-b]pyridazine is a heterocyclic compound that has garnered interest in the field of medicinal chemistry. This compound is part of the triazolopyridazine family, known for its diverse biological activities and potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Methyl-5,6,7,8-tetrahydro[1,2,4]triazolo[4,3-b]pyridazine typically involves the cyclization of 2-hydrazinopyrazine with orthoesters, followed by catalytic hydrogenation. The reaction mixture is refluxed in xylene for several hours, and the pyrazine moiety is hydrogenated over palladium on carbon (Pd/C) to yield the target compound .

Industrial Production Methods

Industrial production methods for this compound are designed to be cost-effective and scalable. The process involves the use of commercially available, inexpensive reagents, and the reaction conditions are optimized to ensure high yields and purity .

Chemical Reactions Analysis

Types of Reactions

7-Methyl-5,6,7,8-tetrahydro[1,2,4]triazolo[4,3-b]pyridazine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction typically results in the fully hydrogenated product .

Scientific Research Applications

7-Methyl-5,6,7,8-tetrahydro[1,2,4]triazolo[4,3-b]pyridazine has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as a ligand for various biological receptors.

    Medicine: Explored for its therapeutic potential in treating conditions such as diabetes and inflammation.

    Industry: Utilized in the development of new materials and chemical processes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7-Methyl-5,6,7,8-tetrahydro[1,2,4]triazolo[4,3-b]pyridazine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its methyl group at the 7-position and the tetrahydrotriazolopyridazine core contribute to its stability and reactivity, making it a valuable compound in medicinal chemistry .

Properties

CAS No.

61262-24-6

Molecular Formula

C6H10N4

Molecular Weight

138.17 g/mol

IUPAC Name

7-methyl-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-b]pyridazine

InChI

InChI=1S/C6H10N4/c1-5-2-6-9-7-4-10(6)8-3-5/h4-5,8H,2-3H2,1H3

InChI Key

FQDOSGVPSITTPA-UHFFFAOYSA-N

Canonical SMILES

CC1CC2=NN=CN2NC1

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.